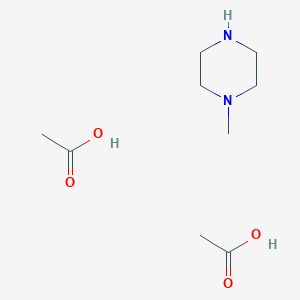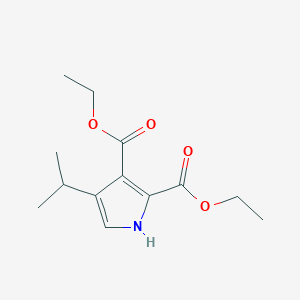
N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes two butan-2-yl groups and one prop-2-en-1-yl group attached to a benzene ring with two amine groups at the 1 and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” can be achieved through a multi-step organic synthesis process. One possible route involves the alkylation of benzene-1,4-diamine with butan-2-yl halides and prop-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, allowing them to react with the alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
“N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds in the prop-2-en-1-yl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alkanes.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical assays or as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of “N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.
相似化合物的比较
Similar Compounds
N~1~,N~4~-Di(butan-2-yl)benzene-1,4-diamine: Lacks the prop-2-en-1-yl group.
N~1~,N~4~-Di(prop-2-en-1-yl)benzene-1,4-diamine: Lacks the butan-2-yl groups.
N~1~,N~4~-Di(butan-2-yl)-N~1~-(methyl)benzene-1,4-diamine: Contains a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
The unique combination of butan-2-yl and prop-2-en-1-yl groups in “N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” imparts distinct chemical and physical properties, making it valuable for specific applications where these functional groups play a crucial role.
属性
CAS 编号 |
185100-34-9 |
|---|---|
分子式 |
C17H28N2 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
1-N,4-N-di(butan-2-yl)-4-N-prop-2-enylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H28N2/c1-6-13-19(15(5)8-3)17-11-9-16(10-12-17)18-14(4)7-2/h6,9-12,14-15,18H,1,7-8,13H2,2-5H3 |
InChI 键 |
IDZXEOBJMSVCPV-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC1=CC=C(C=C1)N(CC=C)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


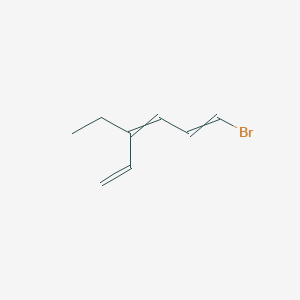
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
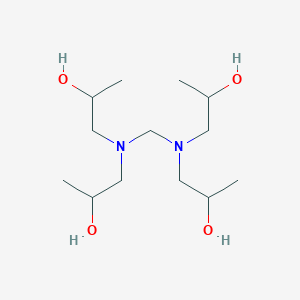
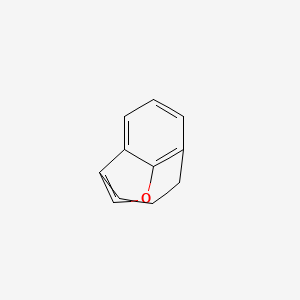
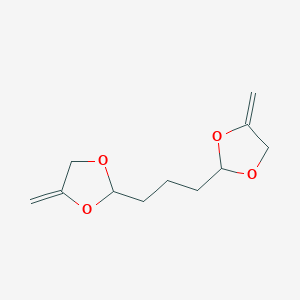
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
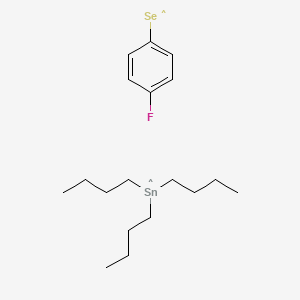
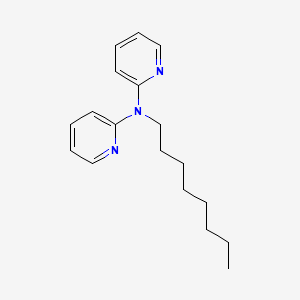
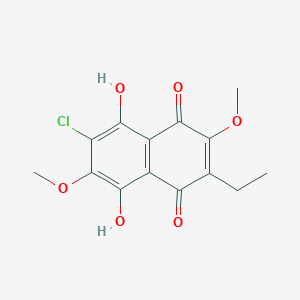
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)

